molecular formula C19H16N6O B12200329 7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12200329
M. Wt: 344.4 g/mol
InChI Key: TVZBZAQGQBVPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle transition from G1 to S phase. Its primary research value lies in the specific and potent disruption of CDK2 activity , enabling researchers to dissect the complex signaling pathways governing cellular proliferation and to investigate the consequences of CDK2 inhibition in various disease models. This compound is particularly valuable in oncology research, where aberrant CDK2 signaling is implicated in the pathogenesis of certain cancers, including those resistant to CDK4/6 inhibitors. By selectively targeting CDK2, this inhibitor provides a critical tool for probing synthetic lethal interactions and for evaluating CDK2 as a therapeutic target in specific genetic contexts, such as CCNE1-amplified cancers . Its application extends to the study of cell cycle dynamics, DNA damage response, and the mechanisms of replicative stress, making it an essential reagent for fundamental cell biology and translational drug discovery efforts.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

11-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H16N6O/c1-12-2-3-16-14(8-12)13(9-20-16)4-6-24-7-5-17-15(18(24)26)10-21-19-22-11-23-25(17)19/h2-3,5,7-11,20H,4,6H2,1H3

InChI Key

TVZBZAQGQBVPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3C=CC4=C(C3=O)C=NC5=NC=NN45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the triazolopyrimidine core. Key steps may include:

    Formation of the Indole Derivative: This step involves the synthesis of 5-methyl-1H-indole-3-yl)ethylamine through a series of reactions such as nitration, reduction, and alkylation.

    Construction of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine and formamide.

    Final Coupling: The indole derivative is then coupled with the triazolopyrimidine core under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes functional group transformations due to its reactive heterocyclic framework:

Reaction Type Reagents/Conditions Outcome
Nucleophilic Substitution Grignard reagents (e.g., ethyl magnesium bromide)Introduction of ethyl or phenyl substituents at C-5/C-7
Electrophilic Aromatic Substitution Electrophiles (e.g., nitration agents)Functionalization of the indole ring
Oxidation/Reduction Oxidizing agents (H₂O₂, KMnO₄) or reducing agents (NaBH₄)Formation of hydroxylated or reduced derivatives

Cyclization and Ring-Forming Reactions

The compound’s synthesis involves cyclization steps to form fused heterocyclic systems:

  • Thiohydrazonate Cyclization : Reaction of thione precursors (e.g., 7a,b ) with hydrazonoyl halides forms spiro compounds (17 ), which undergo nucleophilic cyclization to generate pyrido-triazolo-pyrimidine frameworks .

  • Multi-Component Reactions : One-pot synthesis using barbituric acid, aldehydes, and amines under acidic conditions (e.g., pH 1.44–2.93) to form dipyrimidine derivatives .

Key Reaction Pathways

  • Thiohydrazonate Formation :

    • Thione precursors react with nitrilimines to form thiohydrazonate esters (16 ), which cyclize to spiro intermediates (17 ) .

    • Ring-opening of 17 followed by cyclization eliminates H₂S, yielding the final product .

  • Imine Tautomerization :

    • Enamine intermediates (7 ) form during condensation reactions between aldehydes and amines, enabling subsequent cyclization .

Reactivity of Functional Groups

  • Indole Moiety : Participates in electrophilic substitution reactions (e.g., nitration, alkylation) .

  • Triazole Ring : Engages in hydrogen bonding with biological targets, influencing solubility and stability.

Stability and Reactivity Factors

  • Functional Group Influence :

    • Methoxy Groups : Enhance lipophilicity and enable electrophilic substitution.

    • Fluorine Substituents : Increase polarity and affect reactivity in substitution reactions.

  • Solvent and pH Effects : Acidic conditions (pH < 3) favor enamine formation and cyclization , while polar solvents (e.g., DMF) stabilize intermediates .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-triazole scaffold exhibit potent antimicrobial properties. The compound is expected to demonstrate similar efficacy against various bacterial strains due to the presence of the triazole and pyrimidine rings. Studies have indicated that triazole derivatives can act against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics .

Anticancer Potential

Compounds containing indole and triazole structures have been investigated for their anticancer properties. The indole moiety is known for its role in numerous biologically active compounds. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms .

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives can exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of triazoles has been documented in several studies. The compound could serve as a lead for developing new anti-inflammatory agents by inhibiting key inflammatory pathways .

Case Studies

Several studies have highlighted the pharmacological significance of compounds similar to 7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one:

  • Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .
  • Anticancer Research : Investigations into the cytotoxic effects of indole-containing triazoles revealed significant inhibition of cell proliferation in cancer cell lines. These findings suggest potential use in cancer therapy .

Summary Table of Applications

Application TypeDescriptionReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PotentialInduces apoptosis in cancer cells
Neuroprotective EffectsModulates neurotransmitter systems
Anti-inflammatory PropertiesInhibits inflammatory pathways

Mechanism of Action

The mechanism of action of 7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity, thereby modulating biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist to influence cellular signaling.

    Modulating Gene Expression: Affecting transcription factors or other regulatory proteins to alter gene expression patterns.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs differ in substituents on the indole ring, pyrimidinone core, or aryl groups. These modifications significantly alter physicochemical properties, bioavailability, and pharmacological activity.

Structural and Physicochemical Comparisons

Compound Name Substituents (Indole Position 5) Core Modification Molecular Formula Molecular Weight Key Data (Melting Point, IR, NMR)
Target Compound Methyl Pyrido-triazolo-pyrimidinone C23H19N6O 403.44 Not explicitly reported in evidence
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Chloro Phenyl at pyrido position 2 C24H17ClN6O 440.9 SMILES: O=c1c2cnc3nc(-c4ccccc4)nn3c2ccn1CCc1c[nH]c2ccc(Cl)cc12
7-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Fluoro 4-Methoxyphenyl at pyrido position 2 C25H19FN6O2 454.5 SMILES: COc1ccc(-c2nc3ncc4c(=O)n(CCc5c[nH]c6ccc(F)cc56)ccc4n3n2)cc1
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one N/A Hydroxyphenyl at triazolo position 3 C18H14N4O2 318.32 Mp: 184°C; IR (C=O): 1680 cm⁻¹; 1H-NMR (DMSO-d6): δ 10.41 (OH)

Pharmacological and Functional Insights

  • Fluoro-Substituted Analogs (e.g., ): Fluorine’s electronegativity and small atomic radius improve membrane permeability and bioavailability.
  • Hydroxyphenyl Derivatives (e.g., ) : The hydroxyl group introduces hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration compared to the target compound’s methylindole group.

Research Findings and Implications

  • For instance, triazolopyrimidinones with chlorobenzyl groups demonstrated efficacy in preliminary bioassays .
  • Structure-Activity Relationship (SAR): Indole Substitutions: Methyl groups (target compound) likely offer a balance between lipophilicity and metabolic resistance, whereas halogens (Cl, F) may prioritize potency over pharmacokinetics.

Biological Activity

7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C20H18N6OC_{20}H_{18}N_{6}O, with a molecular weight of 358.4 g/mol. Its structure incorporates a pyrido-triazolo-pyrimidine core linked to an indole side chain, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including antitumor , antimicrobial , and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Antitumor Activity

Several studies have evaluated the antiproliferative effects of triazole derivatives against various cancer cell lines. For instance:

  • In vitro studies revealed that similar triazole compounds demonstrated significant cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell LineIC50 (μM)Reference
MCF-712.5
HT-2915.0
A54910.0

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Compounds in the same chemical class have shown effectiveness against a variety of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.125 to 8 μg/mL against these pathogens .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.250

Anti-inflammatory Activity

Triazole derivatives have also been noted for their anti-inflammatory properties:

  • In animal models, compounds similar to this triazole exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 following treatment, suggesting a potential mechanism for the modulation of inflammatory responses .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various triazole derivatives highlighted the importance of substituents on biological activity:

  • The introduction of different aryl groups significantly influenced the cytotoxicity profiles against cancer cell lines.
  • Structure-activity relationship (SAR) studies indicated that modifications to the indole moiety could enhance both potency and selectivity for target cells .

Q & A

Basic: What are the recommended synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives, and how can these methods be optimized for target compound synthesis?

Answer:
Triazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step protocols involving cyclization and functionalization. For example, Shah and Rojivadiya () describe a one-pot fusion method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, yielding high-purity products. Key steps include:

  • Cyclization : Heating precursors in DMF (10–12 minutes) to form the triazolo-pyrimidine core.
  • Workup : Cooling, methanol addition, and crystallization to isolate the product.
    Optimization Tips :
  • Adjust reaction time/temperature to minimize byproducts.
  • Use HPLC or TLC to monitor reaction progress ().
  • Purify via column chromatography or recrystallization (e.g., ethanol) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:
Standard characterization methods for triazolo-pyrimidines include:

  • NMR Spectroscopy : Confirm substituent positions via 1^1H and 13^13C chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) ().
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}) ().
  • Mass Spectrometry : Verify molecular weight (e.g., m/z 533 for analogs in ).
  • Elemental Analysis : Validate empirical formula (e.g., C22_{22}H20_{20}N4_4O2_2S in ).
    Table 1 : Example Spectral Data for Analogous Compounds ():
TechniqueKey Observations
1^1H NMRAromatic protons: δ 7.3–8.1 ppm
13^13C NMRC=N resonance: δ 155–160 ppm
IRC-H stretch: 2900–3100 cm1^{-1}

Advanced: How can researchers investigate the mechanism of action of this compound, particularly its interaction with biological targets?

Answer:
Mechanistic studies require interdisciplinary approaches:

  • Molecular Docking : Predict binding affinities to enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock .
  • In Vitro Assays : Test inhibition of enzymatic activity (e.g., ATPase assays for kinase targets).
  • Structural Modifications : Introduce substituents (e.g., ethynyl groups in ) to probe π-π or hydrogen-bonding interactions.
    Key Insight : The indole and triazole moieties may interact with hydrophobic pockets or catalytic residues in target proteins .

Advanced: How do structural modifications (e.g., substituent changes) alter the compound’s bioactivity, and what strategies resolve contradictory data in SAR studies?

Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability but may reduce solubility ( ).
    • Bulky substituents (e.g., aryl groups) improve target specificity but increase steric hindrance.
  • Resolving Contradictions :
    • Use orthogonal assays (e.g., cellular vs. enzymatic) to confirm activity.
    • Compare crystal structures of analogs (e.g., ) to identify critical binding motifs.
      Table 2 : Bioactivity Trends in Analogous Compounds ( ):
SubstituentBioactivity (IC50_{50})Solubility (µM)
4-Chlorophenoxy0.12 nM (kinase inhibition)15
5-Methylindole1.8 µM (antimicrobial)120

Advanced: How can discrepancies in synthetic yields or purity between published methods be addressed?

Answer:
Contradictions often arise from variations in:

  • Reaction Conditions : Temperature (e.g., 80°C vs. 100°C) affects cyclization efficiency ( vs. 7).
  • Purification Methods : Column chromatography () vs. recrystallization () impacts purity.
    Mitigation Strategies :
  • Replicate conditions with strict control of solvents and catalysts.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Basic: What are the recommended protocols for evaluating physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) and measure via UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC.
  • LogP Determination : Employ reverse-phase HPLC or computational tools (e.g., ChemAxon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.